Structural Determinant for COX-2/5-LOX Dual Inhibition: 3-(Benzodioxol-5-yl) vs. 3-Carboxamide Pyrazole Analogs
The 3-(1,3-benzodioxol-5-yl) substituent present in CAS 956961-84-5 is a critical pharmacophoric element for dual COX-2/5-LOX inhibition. In the structure–activity relationship (SAR) study by Abd El Razik et al. (2017), benzodioxole–pyrazole hybrids with this substitution pattern demonstrated measurable dual inhibition of COX-2 and 5-LOX, whereas classical 3-carboxamide pyrazole cannabinoid antagonists (e.g., rimonabant/SR141716A) exhibit negligible COX/LOX activity and instead target CB1 receptors (Ki = 1.98 nM for CB1) [1][2]. Compound 26 in the Razik series—a structurally proximate analog retaining the benzodioxole moiety—achieved high COX-1/COX-2 selectivity, while compounds 11 and 17 suppressed TNF-α by 85.19% and 97.71%, respectively [1].
| Evidence Dimension | Primary molecular target(s) conferred by the C3 substituent |
|---|---|
| Target Compound Data | 3-(1,3-benzodioxol-5-yl) substitution; positioned within benzodioxole–pyrazole hybrid class demonstrating dual COX-2/5-LOX inhibitory activity |
| Comparator Or Baseline | Rimonabant (SR141716A): 3-(4-chlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide; CB1 Ki = 1.98 ± 0.40 nM; no reported COX-2/5-LOX inhibition |
| Quantified Difference | Target class switch: COX-2/5-LOX dual inhibition vs. CB1 receptor antagonism, driven entirely by C3 substituent identity |
| Conditions | Class-level SAR inference from published benzodioxole–pyrazole hybrid panel (Arch. Pharm. 2017) and pyrazole cannabinoid antagonist SAR (J. Med. Chem. 1999) |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery programs, CAS 956961-84-5 occupies a distinct chemical space inaccessible to 3-carboxamide pyrazoles, enabling interrogation of dual COX/LOX pathways without cannabinoid receptor interference.
- [1] Abd El Razik, H. A., Badr, M. H., Atta, A. H., Mouneir, S. M., & Abu-Serie, M. M. (2017). Benzodioxole–Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5), 1700026. View Source
- [2] Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. View Source
